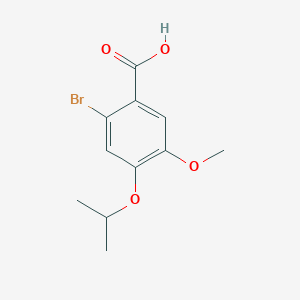
2-Bromo-4-isopropoxy-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-Bromo-4-isopropoxy-5-methoxybenzoic acid, is a brominated methoxybenzoic acid derivative. While the specific compound is not directly studied in the provided papers, related compounds with bromo and methoxy substituents on the benzoic acid core have been investigated. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related bromo-methoxybenzoic acid derivatives involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, as seen in the synthesis of Methyl 4-Bromo-2-methoxybenzoate . The synthesis of carbon-14 labeled 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid also demonstrates the use of bromoacetic acid as a starting material, indicating the importance of bromine in the synthesis of these compounds . Additionally, the preparation of lanthanide complexes with 2-bromo-5-methoxybenzoic acid involves coordination with other ligands, such as 1,10-phenanthroline and 5,5'-dimethyl-2,2'-bipyridine, to form structurally complex entities .
Molecular Structure Analysis
The molecular structure of bromo-methoxybenzoic acid derivatives is characterized by the presence of bromine and methoxy groups attached to the benzoic acid core. Single-crystal X-ray diffraction data show that such complexes can be isostructural and form various dimensional networks through hydrogen bonding and π-π stacking interactions . The influence of methoxy substituents on the strength of Br...Br type II halogen bonds has been studied, revealing that these substituents can significantly affect intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of bromo-methoxybenzoic acid derivatives includes nucleophilic substitution reactions, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacts with nucleophiles to yield various substituted derivatives . Isomerization reactions are also observed, with the rate of isomerization being influenced by solvent polarity .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-methoxybenzoic acid derivatives are diverse. Thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and molar conductance studies provide information on the thermal stability and phase transitions of these compounds . The luminescent and magnetic properties of certain lanthanide complexes with bromo-methoxybenzoic acid ligands have been investigated, showing potential applications in materials science . Additionally, the bacteriostatic activities of these complexes against various microorganisms have been evaluated, indicating their potential use in antimicrobial applications .
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-methoxy-4-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHMLZVDLVTXHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236307 |
Source


|
| Record name | 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-isopropoxy-5-methoxybenzoic acid | |
CAS RN |
1142201-89-5 |
Source


|
| Record name | 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methoxy-4-(1-methylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)
![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)
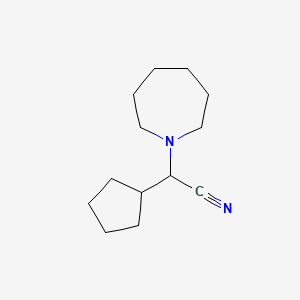



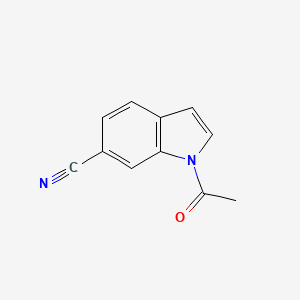
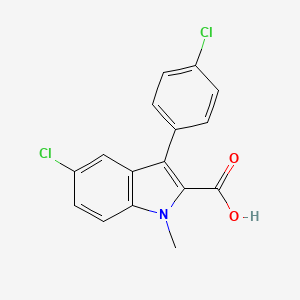
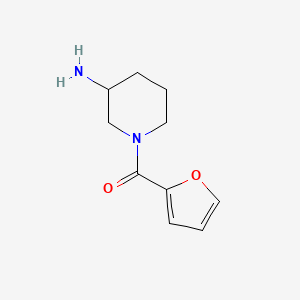

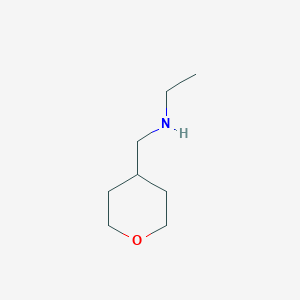

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)